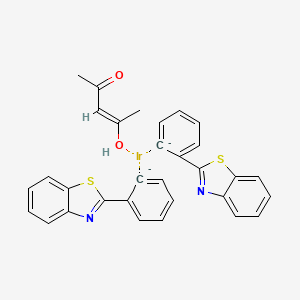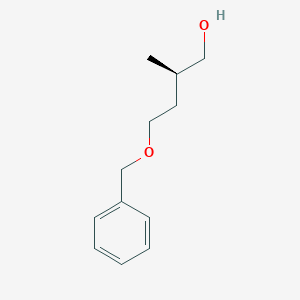
(R)-4-Benzyloxy-2-methyl-1-butanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-4-(benzyloxy)-2-methylbutan-1-ol is an organic compound with a chiral center, making it optically active. This compound is characterized by the presence of a benzyloxy group attached to a butanol backbone, which includes a methyl substituent. The compound’s structure and functional groups make it a valuable intermediate in organic synthesis and various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-4-(benzyloxy)-2-methylbutan-1-ol typically involves the following steps:
Starting Material: The synthesis begins with the selection of an appropriate starting material, such as ®-2-methylbutan-1-ol.
Protection of Hydroxyl Group: The hydroxyl group of the starting material is protected using a benzyl group to form ®-2-methylbutyl benzoate.
Reduction: The protected intermediate is then subjected to reduction conditions to yield ®-4-(benzyloxy)-2-methylbutan-1-ol.
Industrial Production Methods
In an industrial setting, the production of ®-4-(benzyloxy)-2-methylbutan-1-ol may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. Catalysts and solvents are carefully selected to facilitate the reaction and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
®-4-(benzyloxy)-2-methylbutan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert the compound into different alcohols or hydrocarbons.
Substitution: The benzyloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often require catalysts like palladium on carbon (Pd/C) and specific solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while reduction can produce various alcohols.
Scientific Research Applications
®-4-(benzyloxy)-2-methylbutan-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound can be utilized in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: The compound is employed in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of ®-4-(benzyloxy)-2-methylbutan-1-ol involves its interaction with specific molecular targets and pathways. The benzyloxy group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The presence of the chiral center also affects the compound’s stereochemistry and biological activity.
Comparison with Similar Compounds
Similar Compounds
®-4-(benzyloxy)-2-methylbutan-1-ol: Characterized by a benzyloxy group and a chiral center.
®-2-(benzyloxy)-tetrahydro-5,5-dimethylfuran: Another compound with a benzyloxy group but different structural features.
®-(+)-2-Benzyloxypropionic acid: Contains a benzyloxy group and is used as a pharmaceutical intermediate.
Uniqueness
®-4-(benzyloxy)-2-methylbutan-1-ol is unique due to its specific structure, which includes a chiral center and a benzyloxy group. This combination of features makes it a valuable compound in various chemical and biological applications.
Properties
Molecular Formula |
C12H18O2 |
|---|---|
Molecular Weight |
194.27 g/mol |
IUPAC Name |
(2R)-2-methyl-4-phenylmethoxybutan-1-ol |
InChI |
InChI=1S/C12H18O2/c1-11(9-13)7-8-14-10-12-5-3-2-4-6-12/h2-6,11,13H,7-10H2,1H3/t11-/m1/s1 |
InChI Key |
OSQNEAVQIKPMKL-LLVKDONJSA-N |
Isomeric SMILES |
C[C@H](CCOCC1=CC=CC=C1)CO |
Canonical SMILES |
CC(CCOCC1=CC=CC=C1)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



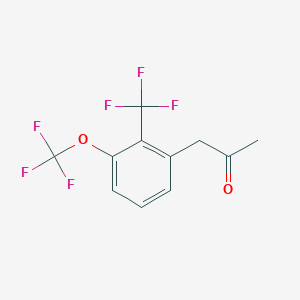
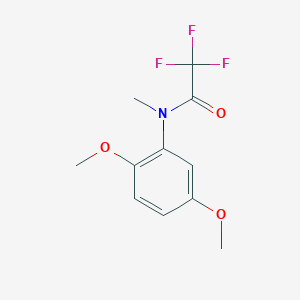
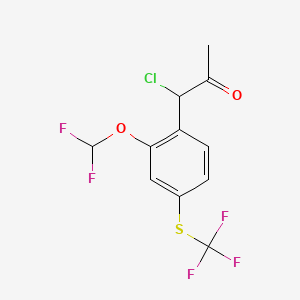
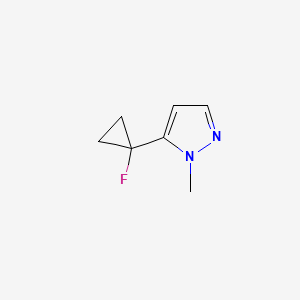
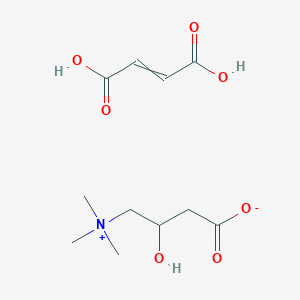
![1,1-Dideutero-1-[4-(1,1-difluoroethyl)-pyrimidin-5-yl]-methylamine](/img/structure/B14057499.png)
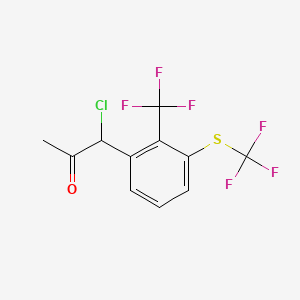
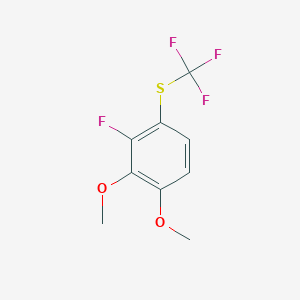
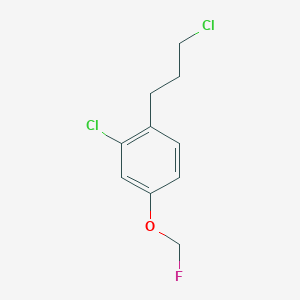

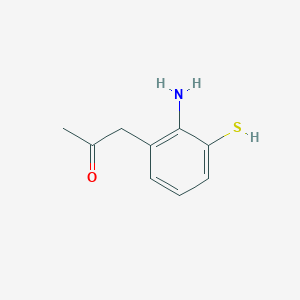
![(1R,5S)-2-Aza-bicyclo[3.1.0]hexane-1-carboxylic acid ethyl ester](/img/structure/B14057544.png)
